



Total Synthesis of (+)-Lancifodilactone C: Application Notes and Protocols

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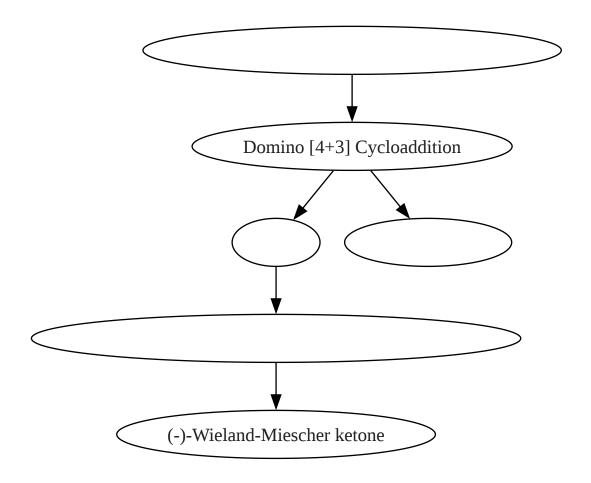
For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocol for the total synthesis of the revised structure of (+)-**Lancifodilactone C**, a tricyclic triterpenoid with notable anti-HIV activity. The synthesis commences from the readily available (-)-Wieland-Miescher ketone and culminates in the formation of the natural product through a series of complex chemical transformations, including a key domino [4+3] cycloaddition reaction. This work is based on the first total synthesis and structural revision reported by Kuroiwa, H. et al. in the Journal of the American Chemical Society (2023).[1][2][3][4][5][6]

I. Retrosynthetic Analysis and Strategy

The synthetic approach to (+)-**Lancifodilactone C** hinges on a convergent strategy. The molecule is retrosynthetically disconnected into two key fragments: a transdimethylbicyclo[4.3.0]nonane core and a seven-membered ring system. The latter is constructed late in the synthesis via a novel domino [4+3] cycloaddition reaction. The bicyclic core is accessible from (-)-Wieland-Miescher ketone.[3][5][6]





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II. Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the revised structure of (+)-Lancifodilactone C.



| Step | Transformation | Product | Yield (%) |
|------|---|---|-----------|
| 1 | Intramolecular Cyclopropanation/Rin g Opening | trans- dimethylbicyclo[4.3.0] nonane derivative | 56 |
| 2 | Silylation and Oxidation | Ketone intermediate | 95 |
| 3 | Vinylmagnesium bromide addition and PCC oxidation | α,β-unsaturated aldehyde | 85 |
| 4 | Acetonide deprotection and diol formation | Diol intermediate | 92 |
| 5 | Domino [4+3] Cycloaddition | Tricyclic intermediate | 45 |
| 6 | Methylation and Lactonization | Lactone intermediate | 76 |
| 7 | DIBAL-H reduction and HWE olefination | Ester intermediate | 68 |
| 8 | Ring-Closing Metathesis (RCM) | (+)-Lancifodilactone C (revised structure) | 89 |

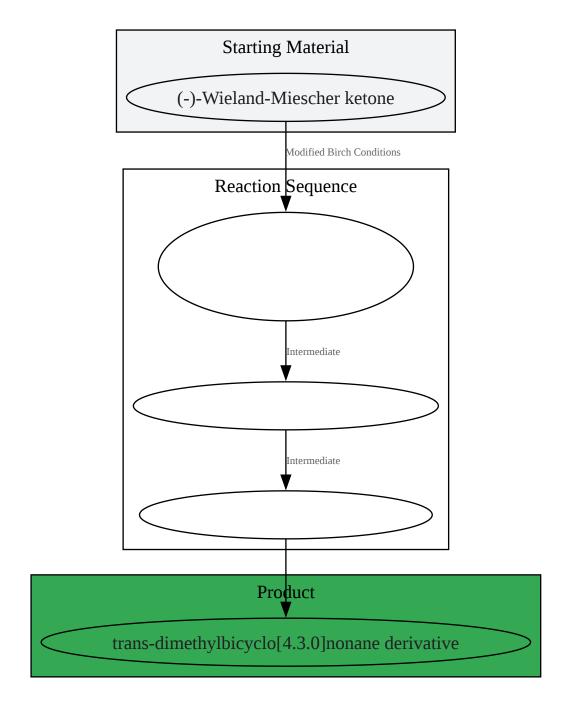
III. Experimental Protocols

Detailed experimental protocols for key transformations are provided below. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmospheres (e.g., argon or nitrogen) are required for moisture-sensitive reactions.

Protocol 1: Synthesis of the transdimethylbicyclo[4.3.0]nonane core



This procedure outlines the initial steps from (-)-Wieland-Miescher ketone to form the key bicyclic intermediate.



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• Modified Birch Reduction and Ring Opening:

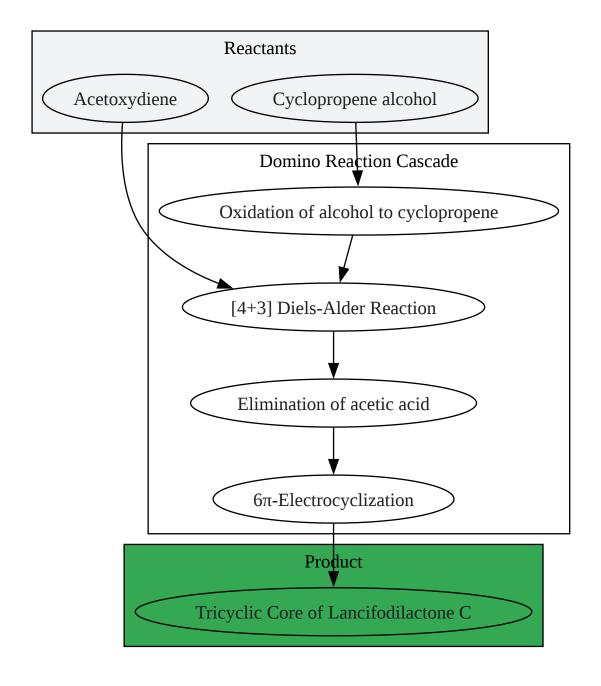


- To a solution of (-)-Wieland-Miescher ketone in a mixture of THF and HMPA at -78 °C under an argon atmosphere, add a solution of samarium(II) iodide (SmI₂) in THF until a deep blue color persists.
- Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.
- To the crude product dissolved in dichloromethane at 0 °C, add triethylamine followed by methanesulfonyl chloride.
- After stirring, the reaction is quenched with water and extracted.
- The resulting mesylate is dissolved in acetone, and lithium bromide is added. The mixture is heated to reflux.
- After cooling, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the trans-dimethylbicyclo[4.3.0]nonane intermediate.
- Stereoselective Ene Reaction and Hydrogenation:
 - The bicyclic intermediate is then subjected to a stereoselective ene reaction followed by hydrogenation to install the necessary stereocenters and functional groups for the subsequent steps.

Protocol 2: Domino [4+3] Cycloaddition Reaction

This protocol details the key step for the construction of the seven-membered ring of **Lancifodilactone C**.[3]





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• Preparation of Reactants:

- The acetoxydiene is prepared from the trans-dimethylbicyclo[4.3.0]nonane derivative through a series of standard transformations including oxidation and enol acetate formation.
- The cyclopropene alcohol is synthesized separately.



Domino Reaction:

- To a solution of the acetoxydiene and the cyclopropene alcohol in a suitable solvent (e.g., toluene) at room temperature, add an oxidizing agent (e.g., Dess-Martin periodinane).
- The reaction mixture is stirred at an elevated temperature. The progress of the reaction is monitored by TLC.
- Upon completion, the reaction is cooled to room temperature, quenched, and extracted.
- The crude product is purified by column chromatography to afford the tricyclic core of Lancifodilactone C. This single operation involves an oxidation, a Diels-Alder reaction, an elimination, and an electrocyclization.[3]

Protocol 3: Completion of the Total Synthesis

The final steps involve the elaboration of the tricyclic intermediate to the final natural product.

- Lactone Formation and Olefination:
 - The tricyclic intermediate is methylated and then treated with an acid to facilitate lactonization.
 - The resulting lactone is reduced with DIBAL-H, and the subsequent aldehyde is subjected to a Horner-Wadsworth-Emmons olefination to introduce the side chain.
- Ring-Closing Metathesis (RCM):
 - The diene obtained from the olefination step is dissolved in anhydrous dichloromethane and treated with a Grubbs catalyst (e.g., Grubbs' second-generation catalyst).
 - The reaction is stirred under an inert atmosphere until completion.
 - The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the revised structure of (+)-Lancifodilactone C.

IV. Conclusion



The total synthesis of the revised structure of (+)-**Lancifodilactone C** has been accomplished, starting from (-)-Wieland-Miescher ketone. The successful synthesis not only provides a route to this biologically important molecule but also led to the revision of its initially proposed structure.[3][5] The key to the synthesis is a novel domino [4+3] cycloaddition reaction that efficiently constructs the complex seven-membered ring system. This synthetic strategy and the detailed protocols provided herein will be of significant value to researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

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